Pyridine-N-oxide

Catalog No.
S593286
CAS No.
694-59-7
M.F
C5H5NO
M. Wt
95.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine-N-oxide

CAS Number

694-59-7

Product Name

Pyridine-N-oxide

IUPAC Name

1-oxidopyridin-1-ium

Molecular Formula

C5H5NO

Molecular Weight

95.1 g/mol

InChI

InChI=1S/C5H5NO/c7-6-4-2-1-3-5-6/h1-5H

InChI Key

ILVXOBCQQYKLDS-UHFFFAOYSA-N

SMILES

C1=CC=[N+](C=C1)[O-]

Solubility

10.51 M

Synonyms

pyridine N-oxide, pyridine N-oxide perchlorate

Canonical SMILES

C1=CC=[N+](C=C1)[O-]

Organic Synthesis and Photochemistry

  • Redox Trigger and Photochemical Decarboxylation: Py-N-oxide can act as a stoichiometric redox trigger in photochemical reactions. When combined with trifluoroacetic anhydride (TFAA), it facilitates the photochemical decarboxylation of TFAA, offering a new pathway for the synthesis of trifluoromethylated compounds []. This method shows promise for large-scale production due to its scalability and efficiency.

Drug Discovery and Development

  • Improving Solubility and Metabolism: Py-N-oxide derivatives can be used to improve the solubility of parent pyridine-containing drugs. The presence of the polar N-O bond increases polarity and lowers the logD (a measure of lipophilicity), leading to better water solubility []. This can be crucial for drug delivery and absorption.
  • Bioisosteres in Lead Optimization: Py-N-oxide can act as a bioisostere for pyridones, meaning they share similar shapes and properties but differ slightly in their chemical functionality. This allows researchers to explore new chemical space while maintaining desired drug-like features like hydrogen bonding capacity []. This approach helps in lead optimization during drug discovery.

Understanding Cellular Processes

  • Investigating Pyridine Metabolism: Py-N-oxide can be a metabolite of certain pyridine-containing compounds in the body []. Studying the formation and effects of Py-N-oxide helps researchers understand the metabolism of these drugs and potential side effects.
  • Modulating Cytotoxicity and Genotoxicity: Py-N-oxide may influence the toxicity of other compounds. Studies have shown that Py-N-oxide can offer protective effects against the cytotoxicity and clastogenicity (chromosome damage) induced by certain chloropyridines []. This suggests a potential role for Py-N-oxide in understanding and potentially mitigating the harmful effects of some chemicals.

Pyridine-N-oxide is a heterocyclic compound with the molecular formula C5_5H5_5NO. It appears as a colorless, hygroscopic solid and is primarily derived from the oxidation of pyridine. The compound's structure is planar, closely resembling that of pyridine, with an N-O bond length of 1.34 Å and a C-N-C angle of 124°, which is wider than that in pyridine . Pyridine-N-oxide is notable for being significantly less basic than its parent compound, with a pKa_a value of 0.8 for the protonated form .

Pyridine-N-oxide does not possess a well-defined mechanism of action in biological systems. However, its ability to form complexes with transition metals suggests potential applications in areas like catalysis [].

While detailed safety information is limited, it's advisable to handle pyridine-N-oxide with standard laboratory precautions due to its potential:

  • Mild irritation: It may cause irritation to skin and eyes upon contact [].
  • Respiratory issues: Inhalation may irritate the respiratory system [].

Pyridine-N-oxide exhibits unique reactivity patterns compared to pyridine, notably due to its ambivalent nature, allowing it to engage in both electrophilic and nucleophilic reactions. Key reactions include:

  • Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the 2- and 4-positions.
  • Nucleophilic Reactions: It can also participate in nucleophilic aromatic substitutions, which are generally faster than those involving pyridine itself .
  • Deoxygenation: Pyridine-N-oxide can be deoxygenated to regenerate pyridine under certain conditions .

Pyridine-N-oxide derivatives are recognized for their biological significance. They serve as precursors to various pharmaceutical agents, such as:

  • Nicotinic Acid N-Oxide: A precursor to niflumic acid and pranoprofen.
  • 2,3,5-Trimethylpyridine N-Oxide: Precursor for the drug omeprazole.
  • 2-Chloropyridine N-Oxide: Used in the synthesis of fungicides like zinc pyrithione .

These compounds exhibit diverse biological activities, including anti-inflammatory and antifungal properties.

The synthesis of pyridine-N-oxide can be achieved through several methods:

  • Oxidation with Peracids: Commonly using peracetic acid or perbenzoic acid.
  • Modified Dakin Reaction: Involves urea-hydrogen peroxide complexes.
  • Use of Catalysts: Methylrhenium trioxide can catalyze oxidation reactions using sodium percarbonate .
  • Alternative Oxidants: Other methods include using hydrogen peroxide in combination with various organic solvents or manganese-based catalysts .

Pyridine-N-oxide finds applications in various fields:

  • Organic Synthesis: Used as an oxidizing agent and in the synthesis of complex organic molecules.
  • Pharmaceutical Intermediates: Its derivatives are crucial in drug development and synthesis.
  • Coordination Chemistry: Acts as a ligand in transition metal complexes, enhancing catalytic processes .

Studies indicate that pyridine-N-oxide interacts effectively with both nucleophiles and electrophiles due to its unique electronic structure. This dual reactivity allows it to participate in complex organic transformations, making it a valuable compound in synthetic chemistry . Its ability to stabilize various intermediates enhances its utility in reaction pathways involving diverse substrates.

Pyridine-N-oxide shares structural similarities with other nitrogen-containing heterocycles but exhibits unique properties that distinguish it from them. Here are some comparable compounds:

CompoundStructure SimilarityUnique Features
PyridineYesMore basic (pKa_a = 5.2), less reactive
Pyridine 1-OxideYesReacts similarly but has different reactivity
Nicotinic Acid N-OxideYesPrecursor to specific drugs
2,3-Dichloropyridine N-OxideYesEffective oxygen transfer reagent

Pyridine-N-oxide is unique due to its significantly lower basicity and enhanced reactivity toward both electrophiles and nucleophiles compared to these similar compounds .

Proton Nuclear Magnetic Resonance Spectral Features

Pyridine-N-oxide exhibits distinctive proton nuclear magnetic resonance spectral characteristics that reflect the electronic influence of the N-oxide functionality on the aromatic ring system [2]. The proton nuclear magnetic resonance spectrum of pyridine-N-oxide in deuterated chloroform displays characteristic chemical shift patterns with protons appearing at δ 7.35-7.37 (3H, m, aromatic protons) and δ 8.25-8.27 (2H, m, aromatic protons) [2]. These chemical shifts demonstrate significant differences compared to the parent pyridine compound, reflecting the electron-withdrawing nature of the N-oxide group.

The formation of the N-oxide functionality results in systematic changes to the proton chemical shifts throughout the pyridine ring [31]. Analysis of substituted pyridine N-oxide derivatives reveals that upon N-oxidation, the major proton shielding effect occurs at the H-6 position with a shift of approximately 0.6 parts per million upfield [31]. The H-2 and H-4 positions experience similar shielding effects of 0.3 and 0.35 parts per million respectively, while only negligible deshielding occurs at the H-5 position [31].

The coupling constant patterns in pyridine-N-oxide provide additional structural information, with the aromatic protons displaying characteristic vicinal and meta coupling relationships [2]. The multiplicity patterns observed in high-resolution spectra allow for unambiguous assignment of individual proton resonances and provide insight into the electronic distribution within the N-oxide system [4].

Carbon-13 Nuclear Magnetic Resonance Analysis and Assignments

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information about pyridine-N-oxide, with the spectrum in deuterated chloroform showing carbon resonances at δ 125.3, 125.5, and 138.5 parts per million [2]. These chemical shifts represent the carbon atoms at positions 3,5, position 4, and positions 2,6 respectively, demonstrating the symmetry of the molecule and the electronic effects of N-oxidation [4].

The formation of the N-oxide group from pyridine results in dramatic changes to the carbon-13 chemical shifts throughout the aromatic ring system [4]. The ortho and para carbons (C-2, C-6, and C-4) undergo substantial upfield shifts of up to 10 parts per million upon N-oxide formation, while the meta carbons (C-3 and C-5) experience significant downfield shifts [4]. These chemical shift changes are consistent with resonance and electric field mechanisms operating within the N-oxide system [4].

Detailed analysis of pyridine N-oxide derivatives reveals systematic patterns in carbon-13 chemical shift behavior [1] [4]. The chemical shift differences between pyridine and pyridine-N-oxide pairs demonstrate that increased electron density at the C-2, C-6, and C-4 carbons causes upfield paramagnetic shifts, while decreased electron density at C-3 and C-5 results in downfield shifts [4]. These observations support the contribution of quinoid resonance forms to the ground state electronic structure [4].

PositionPyridine (δ ppm)Pyridine-N-oxide (δ ppm)Δδ (ppm)
C-2,6149.9139.7-10.2
C-3,5123.8125.5+1.7
C-4135.7125.3-10.4

Nitrogen-15 and Oxygen-17 Nuclear Magnetic Resonance Investigations

Nitrogen-15 nuclear magnetic resonance spectroscopy of pyridine-N-oxide reveals characteristic chemical shift patterns that provide direct information about the nitrogen environment in the N-oxide functionality [5]. The nitrogen-15 chemical shift of the pyridine ring nitrogen in pyridine-N-oxide appears at approximately -86.8 parts per million from external nitromethane, which differs significantly from substituted derivatives [5]. These chemical shifts are highly sensitive to substituent effects and provide valuable structural information about electronic distribution within the N-oxide system [5].

Studies of substituted pyridine N-oxide derivatives demonstrate that nitrogen-15 chemical shifts vary considerably depending on the nature and position of substituents [5]. The nitrogen-15 chemical shifts in amino and acetylamino pyridine N-oxide derivatives range between -101.2 and -126.7 parts per million, which correlates with tautomeric equilibria and electronic effects [5]. The chemical shift range reflects the sensitivity of nitrogen-15 nuclear magnetic resonance to electronic perturbations within the heterocyclic system [5].

Oxygen-17 nuclear magnetic resonance spectroscopy provides direct observation of the N-oxide oxygen atom, though technical challenges associated with the quadrupolar nature of oxygen-17 limit routine applications [6]. Specialized oxygen-17 nuclear magnetic resonance studies of pyridine N-oxide derivatives have been conducted to investigate the electronic environment of the N-oxide oxygen and its response to substitution patterns [6]. These investigations reveal that the oxygen-17 chemical shifts are sensitive to both electronic and steric effects within the molecular framework [6].

Vibrational Spectroscopy

Infrared Spectral Characteristics

The infrared spectrum of pyridine-N-oxide displays characteristic absorption bands that provide detailed information about molecular vibrations and functional group identification [7] [9]. The most prominent feature in the infrared spectrum is the N-O stretching vibration, which appears as a strong band at approximately 1265 wavenumbers in carbon disulfide solution and around 1243 wavenumbers in the solid state [11] [12]. This frequency assignment has been extensively studied and confirmed through various experimental approaches and theoretical calculations [9] [10].

The aromatic carbon-hydrogen stretching vibrations in pyridine-N-oxide appear in the region of 3000-3100 wavenumbers, while the aromatic carbon-carbon stretching modes are observed between 1400-1600 wavenumbers [9]. The infrared spectrum also contains characteristic out-of-plane carbon-hydrogen bending vibrations at 741, 935, 993, 846, and 972 wavenumbers, which provide fingerprint information for structural identification [11]. These vibrational modes are sensitive to substitution patterns and electronic effects within the aromatic system [10].

Comparative infrared spectroscopic studies of pyridine versus pyridine-N-oxide reveal significant differences in band positions and intensities that reflect the electronic perturbations introduced by the N-oxide functionality [9] [10]. The infrared absorption characteristics of pyridine-N-oxide have been optimized through density functional theory calculations, which show good correlation with experimental frequencies and provide theoretical support for vibrational assignments [10].

Raman Spectroscopic Analysis

Raman spectroscopy of pyridine-N-oxide provides complementary vibrational information to infrared spectroscopy, with the Raman spectrum displaying characteristic bands that correspond to symmetric vibrational modes [9] [12]. The most significant feature in the Raman spectrum is the N-O stretching vibration, which appears at 1254 ± 10 wavenumbers and serves as a diagnostic band for the N-oxide functionality [12]. This assignment has been confirmed through studies of pyridine-N-oxide in various solvents and solution conditions [12].

The Raman spectrum of pyridine-N-oxide includes aromatic ring breathing modes and carbon-carbon stretching vibrations that appear with characteristic intensities and frequency patterns [9] [10]. These vibrational modes provide information about the electronic structure and bonding characteristics of the N-oxide system [10]. The Raman scattering intensities are influenced by the polarizability changes associated with the vibrational motions and reflect the electronic distribution within the molecule [9].

Solvent effects on the Raman spectrum of pyridine-N-oxide have been investigated through studies in phenol, methanol, and dioxane solutions [12]. These investigations reveal that hydrogen bonding interactions can influence the vibrational frequencies and intensities, particularly for modes involving the N-oxide oxygen atom [12]. The Raman spectroscopic data provide evidence for specific intermolecular interactions and solvation effects [12].

N-O Stretching Vibrations

The N-O stretching vibration in pyridine-N-oxide represents the most characteristic and diagnostic vibrational mode for identifying and studying N-oxide compounds [11] [12] [13]. This stretching frequency occurs at approximately 1265 wavenumbers in solution and shows systematic variations depending on the chemical environment and intermolecular interactions [11] [13]. The N-O stretching frequency is sensitive to coordination with metal ions, with decreases to below 1225 wavenumbers observed upon complex formation [11] [13].

Detailed vibrational analysis reveals that the N-O stretching mode involves primarily the motion of the oxygen atom relative to the nitrogen, with the frequency being influenced by the π-bond character of the N-O linkage [11] [13]. Studies of metal complexes with pyridine-N-oxide demonstrate that coordination through the oxygen atom results in systematic decreases in the N-O stretching frequency, reflecting reduced π-bond character due to electron donation to the metal center [11] [13].

The force constant for the N-O stretching vibration in pyridine-N-oxide has been calculated to be approximately 6.6 millidynes per angstrom [11]. Comparative studies of various pyridine N-oxide derivatives show that substituent effects can influence the N-O stretching frequency, with electron-withdrawing groups generally increasing the frequency and electron-donating groups decreasing it [11] [13]. These systematic variations provide insight into the electronic structure and bonding characteristics of the N-oxide functionality [13].

Mass Spectrometry

Fragmentation Patterns

Mass spectrometric analysis of pyridine-N-oxide reveals characteristic fragmentation patterns that provide structural information and enable identification of N-oxide compounds [15] [16] [18]. The molecular ion peak appears at mass-to-charge ratio 95, corresponding to the molecular formula C₅H₅NO [18]. The most significant fragmentation pathway involves the loss of oxygen (16 mass units) from the molecular ion, producing an intense fragment at mass-to-charge ratio 79 that corresponds to the pyridine cation radical [17] [18].

The base peak in the mass spectrum of pyridine-N-oxide typically appears at mass-to-charge ratio 95, representing the molecular ion [18]. Additional characteristic fragments include peaks at mass-to-charge ratios 39, 52, and 79, which correspond to various ring fragmentation processes [18]. The fragmentation pattern demonstrates the relative stability of the molecular ion and the preferential loss of the oxygen atom from the N-oxide functionality [15] [17].

Detailed fragmentation studies using tandem mass spectrometry reveal that pyridine-N-oxide undergoes both simple bond cleavages and complex rearrangement processes [15] [16]. The loss of hydroxyl radical (17 mass units) represents another important fragmentation pathway, though this is generally less intense than the oxygen loss [17]. These fragmentation patterns are diagnostic for N-oxide compounds and can be used to distinguish them from other nitrogen-containing heterocycles [15] [16].

Gas Chromatography-Mass Spectrometry and Liquid Chromatography-Mass Spectrometry Analytical Methods

Gas chromatography-mass spectrometry analysis of pyridine-N-oxide requires careful consideration of thermal stability and derivatization procedures [20]. Direct analysis of pyridine-N-oxide by gas chromatography-mass spectrometry is possible, though thermal decomposition can occur at elevated temperatures [20]. For trace analysis applications, derivatization with tert-butyldimethylsilyl reagents has been employed to improve chromatographic behavior and detection sensitivity [20].

The gas chromatography-mass spectrometry method for pyridine-N-oxide analysis typically employs electron ionization at 70 electron volts, producing characteristic fragmentation patterns that enable identification and quantification [20]. Selected ion monitoring can be used to enhance sensitivity, focusing on the molecular ion at mass-to-charge ratio 95 and the base peak fragment [20]. Detection limits in the parts-per-million range have been achieved using optimized gas chromatography-mass spectrometry conditions [20].

Liquid chromatography-mass spectrometry methods for pyridine-N-oxide analysis offer advantages in terms of thermal stability and can accommodate a wider range of sample types [19]. Electrospray ionization produces protonated molecular ions and characteristic adduct species including sodium adducts and proton-bound dimers [15]. The electrospray mass spectrometric behavior of pyridine-N-oxide includes the formation of doubly-charged species and complex cluster ions that provide additional structural information [15].

UV-Visible Spectroscopy

Electronic Transitions

The ultraviolet-visible absorption spectrum of pyridine-N-oxide displays characteristic electronic transitions that reflect the electronic structure and conjugation patterns within the N-oxide system [22] [23] [24]. The spectrum exhibits two primary absorption bands: an intense band at approximately 280 nanometers and a weaker band at around 320 nanometers [11] [22]. The intense band at 280 nanometers has been assigned to a π-π* electronic transition, while the weaker band at 320 nanometers corresponds to an n-π* transition involving the N-oxide oxygen lone pair electrons [11] [13].

The electronic absorption characteristics of pyridine-N-oxide differ significantly from those of the parent pyridine compound, reflecting the perturbation introduced by the N-oxide functionality [22] [24]. The π-π* transition at 280 nanometers shows considerable intensity with molar extinction coefficients on the order of 14,300 M⁻¹cm⁻¹ [26]. This high extinction coefficient indicates a strong electronic transition with significant oscillator strength [22] [26].

Detailed spectroscopic studies have revealed that the n-π* transition at 320 nanometers is particularly sensitive to environmental factors and intermolecular interactions [22] [24]. This transition involves promotion of an electron from the nitrogen-oxygen nonbonding orbital to an antibonding π* orbital of the aromatic ring system [11] [22]. The relative intensities and positions of these transitions provide diagnostic information for N-oxide identification and structural characterization [24].

Solvent Effects on Absorption Properties

Solvent effects on the ultraviolet-visible absorption spectrum of pyridine-N-oxide provide valuable information about intermolecular interactions and electronic structure [22] [24] [27]. The π-π* transition at 280 nanometers shows relatively minor solvent dependence, typically shifting by only a few nanometers between different solvent systems [22] [24]. In contrast, the n-π* transition at 320 nanometers exhibits significant solvent sensitivity, particularly in hydrogen-bonding solvents [22] [27].

Studies of pyridine-N-oxide in various solvents demonstrate that hydrogen-bonding interactions with the N-oxide oxygen can substantially affect the electronic transitions [22] [24] [27]. In hydrogen-bonding solvents such as alcohols, the n-π* transition often shows blue-shifting and intensity changes compared to non-hydrogen-bonding solvents [27]. These solvent effects have been utilized to investigate hydrogen-bonding capacity and to develop solvatochromic indicators based on N-oxide compounds [27].

The solvatochromic behavior of substituted pyridine N-oxide derivatives has been extensively studied, with 4-nitropyridine N-oxide showing particularly pronounced solvent effects in the ultraviolet region between 330-355 nanometers [27]. These investigations have led to the development of linear free-energy relationships that correlate absorption wavelengths with solvent parameters, particularly the Kamlet-Taft α parameter that describes hydrogen-bond donor ability [27]. Such correlations demonstrate the utility of pyridine N-oxide derivatives as molecular probes for solvent characterization [27].

Solventλmax (nm)Extinction Coefficient (M⁻¹cm⁻¹)
Dichloromethane27614,300
Acetonitrile274-
Ethanol272-

XLogP3

-1.2

LogP

-1.2 (LogP)

Melting Point

65.5 °C

UNII

91F12JJJ4H

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

694-59-7

Wikipedia

Pyridine N-oxide

General Manufacturing Information

Pyridine, 1-oxide: ACTIVE

Dates

Last modified: 08-15-2023

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